molecular formula C12H8BrFN2O B2888951 N-(5-bromopyridin-2-yl)-4-fluorobenzamide CAS No. 300717-33-3

N-(5-bromopyridin-2-yl)-4-fluorobenzamide

Cat. No.: B2888951
CAS No.: 300717-33-3
M. Wt: 295.111
InChI Key: OBNSBBQFAYGEFZ-UHFFFAOYSA-N
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Description

N-(5-bromopyridin-2-yl)-4-fluorobenzamide: is a chemical compound that features a bromopyridine moiety attached to a fluorobenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-bromopyridin-2-yl)-4-fluorobenzamide typically involves the reaction of 5-bromopyridin-2-amine with 4-fluorobenzoyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Scientific Research Applications

Chemistry: N-(5-bromopyridin-2-yl)-4-fluorobenzamide is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The presence of both bromine and fluorine atoms can enhance the biological activity and metabolic stability of drug candidates .

Industry: The compound is also used in the development of advanced materials, including polymers and coatings, where its unique chemical properties can impart desirable characteristics such as increased durability and resistance to degradation .

Comparison with Similar Compounds

  • N-(pyridin-2-yl)-4-fluorobenzamide
  • N-(5-bromopyridin-2-yl)-benzamide
  • N-(5-bromopyridin-2-yl)-4-chlorobenzamide

Uniqueness: N-(5-bromopyridin-2-yl)-4-fluorobenzamide is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these two halogens in a single molecule can provide a balance of properties that are not easily achieved with other similar compounds .

Properties

IUPAC Name

N-(5-bromopyridin-2-yl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrFN2O/c13-9-3-6-11(15-7-9)16-12(17)8-1-4-10(14)5-2-8/h1-7H,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBNSBBQFAYGEFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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